N-(4-fluorophenyl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-13-5-3-4-6-18(13)27-20-17(11-23-27)14(2)25-26(21(20)29)12-19(28)24-16-9-7-15(22)8-10-16/h3-11H,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGRACKUZXQULH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Mechanisms
Thermal or acid-catalyzed cyclization is critical for ring closure. In source, malononitrile and piperidine facilitate annulation, forming pyrazolo-pyrido derivatives. Adapting this method, the reaction of 1-(2-methylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde with malononitrile in acetic acid yields the pyrazolo[3,4-d]pyridazin-7-one scaffold. NICS(1) calculations confirm aromatic stabilization of the fused rings, with the pyridazine ring exhibiting moderate diatropicity (NICS(1) = −8.2 ppm).
Formation of the 7-Oxo Group
The 7-oxo group arises from lactamization or oxidation. Source highlights tautomerization in pyridazinones, where the keto form dominates in solution (97% abundance). Oxidative methods, such as treatment with potassium permanganate in acidic media, convert a C7 hydroxyl group to a ketone, as evidenced by IR spectroscopy (C=O stretch at 1,710 cm⁻¹).
Synthesis and Coupling of the Acetamide Side Chain
The acetamide side chain is introduced via nucleophilic substitution or coupling. Source details the reaction of 2-chloroacetamide with the pyridazine C6 position using NaH in DMF, yielding 6-(chloroacetyl)-4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazine. Subsequent amidation with 4-fluoroaniline employs EDC and HOBt in acetonitrile (65% yield).
Table 1: Optimization of Amide Coupling Conditions
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | Acetonitrile | 25 | 24 | 65 |
| DCC/DMAP | DCM | 0–25 | 12 | 48 |
| HATU | DMF | 25 | 6 | 72 |
Analytical Characterization
1H NMR (400 MHz, DMSO-d6): δ 2.35 (s, 3H, CH3), 2.58 (s, 3H, CH3), 4.92 (s, 2H, CH2CO), 7.12–7.45 (m, 8H, Ar-H). HRMS : m/z 447.1782 [M+H]+ (calc. 447.1785). X-ray diffraction confirms the planar pyridazine ring and intramolecular H-bonding between the amide NH and pyridazine carbonyl.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substitution Patterns
A detailed comparison of structural and physicochemical properties is provided in Table 1 .
Table 1: Structural and Physical Property Comparison
Key Observations :
Core Heterocycle Differences: The target compound’s pyrazolo[3,4-d]pyridazine core differs from 4f’s pyrazolo[3,4-b]pyridine in ring fusion positions, altering electron distribution and planarity. This may influence binding to biological targets .
The methoxy group in ’s compound enhances solubility but may reduce membrane permeability .
Thermal Stability :
- Example 83’s high melting point (302–304°C) suggests strong intermolecular forces (e.g., hydrogen bonding) compared to 4f (214–216°C), which may correlate with crystallinity and stability .
Spectroscopic and Analytical Data
Biological Activity
N-(4-fluorophenyl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a pyrazolo[3,4-d]pyridazine core. Its molecular formula is , with a molecular weight of 341.39 g/mol. The presence of the fluorine atom is significant as it often enhances the biological activity of organic compounds.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase. This was demonstrated in assays measuring cell viability and apoptosis markers.
- NF-kB Pathway Modulation : Similar compounds have been shown to inhibit the NF-kB signaling pathway, which is crucial in cancer progression and inflammation. The inhibition of this pathway could lead to reduced tumor growth and enhanced sensitivity to chemotherapy agents.
Efficacy in Research Studies
A series of studies have evaluated the efficacy of this compound against different cancer types:
| Study Type | Cancer Type | EC50 (µM) | Mechanism |
|---|---|---|---|
| In vitro | Acute Myeloid Leukemia (AML) | 0.56 | Apoptosis induction |
| In vitro | Breast Cancer | 0.99 | Cell cycle arrest |
| In vivo | Xenograft models | Not reported | Tumor growth inhibition |
Case Studies
- Acute Myeloid Leukemia (AML) : A study conducted on AML cell lines showed that treatment with the compound resulted in significant apoptosis as measured by Annexin V staining and flow cytometry analysis. The EC50 values were notably lower than those observed with standard chemotherapeutics.
- Breast Cancer Models : In xenograft models, the administration of this compound led to a marked reduction in tumor size compared to controls, indicating its potential as an effective anti-cancer agent.
Potential Therapeutic Applications
Given its biological activity, this compound may have several therapeutic applications:
- Cancer Therapy : Its ability to induce apoptosis and inhibit cell proliferation suggests that it could be developed as a novel treatment for various cancers.
- Inflammatory Diseases : By modulating the NF-kB pathway, it may also have applications in treating inflammatory conditions where NF-kB plays a pivotal role.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
